Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
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Overview
Description
BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, a furan ring, and a dihydropyridine moiety, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
The synthesis of BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the core structure . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups involved.
Scientific Research Applications
BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives and furan-containing molecules. Compared to these compounds, BENZYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]-3-CYANO-4-(FURAN-2-YL)-6-METHYL-1,4-DIHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
Dihydropyridine derivatives: Known for their use in calcium channel blockers.
Furan derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C27H22ClN3O4S |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
benzyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C27H22ClN3O4S/c1-17-24(26(33)31-20-11-9-19(28)10-12-20)25(22-8-5-13-34-22)21(14-29)27(30-17)36-16-23(32)35-15-18-6-3-2-4-7-18/h2-13,25,30H,15-16H2,1H3,(H,31,33) |
InChI Key |
WUYSWHWKUKYXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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